molecular formula C18H19N3OS B2598835 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 380349-20-2

5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2598835
CAS No.: 380349-20-2
M. Wt: 325.43
InChI Key: TYDJBLSGEMFBIB-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking Studies

Research on benzimidazole derivatives, including those bearing a 1,2,4-triazole moiety, has shown promise in the exploration of anti-cancer properties. Molecular docking studies highlight the importance of these compounds as EGFR inhibitors, which play a crucial role in the development of cancer therapies. These studies provide insights into the mechanism behind the anti-cancer properties, showcasing the potential of triazole derivatives in the development of new therapeutic agents (Karayel, 2021).

Synthesis and Physicochemical Properties

The synthesis and study of the physicochemical properties of triazole derivatives have been a significant area of research. Investigations into new compounds, including those with methoxyphenyl substituents, have shown potential pharmacological activities such as antitumor, antiinflammatory, and antioxidant properties. These findings underline the versatility of triazole derivatives in the development of biologically active substances (Sameluk & Kaplaushenko, 2015).

Antimicrobial and Antifungal Activities

Research has also focused on the antimicrobial and antifungal capabilities of triazole derivatives. The introduction of methoxyphenyl radicals in the triazole nucleus has been found to significantly enhance antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents. The exploration of hydrazides and ylidenhydrazides of these compounds further supports their role in pharmaceutical advancements (Samelyuk & Kaplaushenko, 2013).

Corrosion Inhibition

Another application of triazole derivatives is in the field of corrosion inhibition. Studies on benzimidazole derivatives have demonstrated their effectiveness as inhibitors for mild steel corrosion in acidic environments. This research not only provides insights into the protective mechanisms of these compounds but also presents potential industrial applications in enhancing the longevity of metal structures (Yadav et al., 2013).

Anti-Inflammatory Activity

The synthesis of new S-alkylated triazole derivatives has shown significant anti-inflammatory activity. This research highlights the potential of these compounds in the development of new anti-inflammatory medications, offering alternatives to current treatments (Labanauskas et al., 2004).

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12(2)15-6-4-5-7-16(15)21-17(19-20-18(21)23)13-8-10-14(22-3)11-9-13/h4-12H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDJBLSGEMFBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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